molecular formula C13H17NO3 B14793663 (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one

(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B14793663
M. Wt: 235.28 g/mol
InChI Key: SPKZBCVKORSQTB-UHFFFAOYSA-N
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Description

(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a benzyloxy group and a hydroxymethyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a lactam.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a formaldehyde equivalent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives, such as:

Uniqueness

    Structural Features: The presence of both a benzyloxy group and a hydroxymethyl group in the same molecule is relatively unique and can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(hydroxymethyl)-3-(phenylmethoxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO3/c15-7-12-6-11(13(16)14-12)9-17-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)

InChI Key

SPKZBCVKORSQTB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C1COCC2=CC=CC=C2)CO

Origin of Product

United States

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